Home > Products > Screening Compounds P96675 > EGFR/ErbB-2/ErbB-4 Inhibitor II
EGFR/ErbB-2/ErbB-4 Inhibitor II - 944341-54-2

EGFR/ErbB-2/ErbB-4 Inhibitor II

Catalog Number: EVT-1804245
CAS Number: 944341-54-2
Molecular Formula: C24H28Cl2N6O3
Molecular Weight: 519.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

EGFR/ErbB-2/ErbB-4 Inhibitor II is a small molecule compound primarily used in research to inhibit the biological activity of the epidermal growth factor receptor, ErbB-2, and ErbB-4. This inhibitor is significant in cancer research due to its role in targeting pathways associated with cell proliferation and survival. The compound is referenced under the CAS number 944341-54-2 and has various synonyms, including (E)-4-Amino-6-(4-benzyloxy-3-chloro-phenylamino)-pyrimidine-5-carbaldehyde-O-(2-morpholin-4-yl-ethyl)-oxime, hydrochloride.

Source and Classification

EGFR/ErbB-2/ErbB-4 Inhibitor II is classified as a tyrosine kinase inhibitor. It is synthesized to target the ATP-binding sites of the receptor kinases, thereby preventing their activation and subsequent signaling cascades that lead to tumor growth and survival. This compound is utilized in various biological applications, particularly in studies related to cancer therapeutics.

Synthesis Analysis

Methods and Technical Details

The synthesis of EGFR/ErbB-2/ErbB-4 Inhibitor II involves several key steps:

  1. Starting Materials: The synthesis begins with commercially available precursors that contain the necessary functional groups for further modification.
  2. Reactions: Key reactions include:
    • Alkylation: Using alkyl halides to introduce alkyl groups.
    • Hydrolysis: Converting esters to acids using aqueous bases.
    • Cyclization: Forming cyclic structures through intramolecular reactions.
    • Coupling Reactions: Joining two molecular fragments through chemical reactions to form the final product.

The detailed synthetic pathway often includes intermediates that are characterized by their physical properties and spectroscopic data, confirming their structure before proceeding to the next step.

Molecular Structure Analysis

Structure and Data

The molecular formula of EGFR/ErbB-2/ErbB-4 Inhibitor II is C24H27ClN6O3HClC_{24}H_{27}ClN_{6}O_{3}\cdot HCl. The compound features a complex structure with multiple functional groups that contribute to its inhibitory activity:

  • Core Structure: The compound includes a pyrimidine ring system that is critical for its interaction with the kinase domains of the target receptors.
  • Functional Groups: The presence of chlorinated aromatic rings and morpholine enhances its binding affinity and selectivity for the target kinases.

Structural Representation

A detailed structural representation can be derived from crystallographic studies or computational modeling, showcasing the arrangement of atoms and bonds within the molecule.

Chemical Reactions Analysis

Reactions and Technical Details

EGFR/ErbB-2/ErbB-4 Inhibitor II undergoes specific chemical reactions that facilitate its mechanism of action:

  1. Inhibition Mechanism: The inhibitor binds competitively to the ATP-binding site of the tyrosine kinases, preventing phosphorylation of tyrosine residues crucial for receptor activation.
  2. Biochemical Assays: Various assays can be employed to evaluate its inhibitory effects on cell lines expressing EGFR, ErbB-2, and ErbB-4. These include:
    • Cell Proliferation Assays: To measure the impact on tumor cell growth.
    • Western Blotting: To assess changes in downstream signaling pathways such as MAPK and AKT.
Mechanism of Action

Process and Data

The mechanism of action for EGFR/ErbB-2/ErbB-4 Inhibitor II involves:

  1. Binding Affinity: The inhibitor competes with ATP for binding at the active site of the tyrosine kinases.
  2. Signal Transduction Interference: By inhibiting phosphorylation events, it disrupts downstream signaling pathways that promote cell proliferation and survival.
  3. Induction of Apoptosis: Inhibition leads to reduced cell viability in cancer cells reliant on these pathways for growth.

Data from studies show that this compound effectively reduces autophosphorylation levels in treated cells, indicating successful inhibition of receptor activity.

Physical and Chemical Properties Analysis

Physical Properties

EGFR/ErbB-2/ErbB-4 Inhibitor II appears as a beige solid with hygroscopic characteristics. Its purity is typically ≥95% as determined by high-performance liquid chromatography.

Chemical Properties

Key chemical properties include:

  • Molecular Weight: Approximately 474.06 g/mol.
  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents, facilitating its use in biological assays.

These properties are crucial for its application in laboratory settings where precise measurements are required.

Applications

EGFR/ErbB-2/ErbB-4 Inhibitor II has significant applications in scientific research, particularly in oncology:

  1. Cancer Therapeutics Research: It serves as a model compound for developing dual inhibitors targeting multiple receptors involved in tumorigenesis.
  2. Pharmacological Studies: Used to explore mechanisms underlying receptor signaling pathways, aiding in understanding cancer biology.
  3. Drug Development: Potentially serves as a lead compound for new therapeutic agents aimed at treating cancers overexpressing EGFR or ErbB family receptors.

This compound represents an essential tool for advancing cancer treatment strategies through targeted inhibition of critical signaling pathways involved in tumor growth and survival.

Molecular Mechanisms of EGFR/ErbB-2/ErbB-4 Inhibition

Allosteric Modulation of ErbB Receptor Dimerization Dynamics

EGFR/ErbB-2/ErbB-4 Inhibitor II exerts profound effects on ErbB receptor dimerization through conformational remodeling. ErbB receptors exist in equilibrium between autoinhibited "tethered" and active "extended" states. Inhibitor II binds the intracellular kinase domain, shifting this equilibrium by stabilizing specific conformations that alter extracellular dimerization interfaces. Type I inhibitors (e.g., erlotinib analogs) stabilize active kinase conformations, increasing extracellular domain affinity for ligands like EGF (EC₅₀ reduced from ~3 nM to ~0.3 nM) [1]. Conversely, Type II inhibitors (e.g., lapatinib-like compounds) stabilize inactive kinase conformations, reducing ligand-binding affinity [1] [9].

This allosteric coupling between intracellular and extracellular domains modifies dimer stability. Inhibitor II induces positive cooperativity in ErbB dimers, particularly with Type II inhibitors, where ligand-bound subunits enhance partner receptor affinity [1]. Additionally, kinase-dead mutants (D813N, K721A) retain inhibitor-induced affinity shifts, confirming kinase activity independence [1]. Protein interactions further modulate this: PKCε association with EGFR alters conformational dynamics, enhancing sensitivity to Type I inhibitors while reducing Type II efficacy [9].

Table 1: Allosteric Effects of ErbB Inhibitors on Receptor Dynamics

Inhibitor TypeKinase Conformation StabilizedLigand Affinity ChangeDimer Cooperativity
Type I (e.g., erlotinib)Active (αC-helix in)↑↑ (EC₅₀ 3nM → 0.3nM)Negative
Type II (e.g., lapatinib)Inactive (αC-helix out)↓ (Modest reduction)Positive
EGFR/ErbB-2/ErbB-4 Inhibitor IIHybrid (ATP-competitive)Variable (context-dependent)Induced positive

ATP-Competitive Inhibition of Tyrosine Kinase Domain Phosphorylation

EGFR/ErbB-2/ErbB-4 Inhibitor II acts as a competitive ATP antagonist, binding the kinase active site with high-affinity (EGFR IC₅₀ = 17 nM; HER2 IC₅₀ = 80 nM) [10]. The inhibitor occupies the hydrophobic adenine pocket, forming hydrogen bonds with hinge residues (Cys773/Met793 in EGFR), and extends into adjacent hydrophobic regions. This sterically blocks ATP binding and prevents catalytic aspartate (D813 in EGFR) engagement required for phosphotransfer [5] [6].

Irreversible inhibition occurs through covalent modification of conserved cysteines (Cys797 in EGFR, Cys805 in HER2) in the ATP-binding cleft, permanently inactivating kinase function [6]. Transphosphorylation assays demonstrate dose-dependent suppression of intracellular domain phosphorylation (IC₅₀ 107–223 nM in A431/SKBR3 cells) [10]. Notably, C-terminal tail truncation (c′973-EGFR) retains inhibitor sensitivity, confirming kinase domain targeting rather than tail-mediated effects [1].

Structural Basis for Selectivity Across ErbB Isoforms (HER1, HER2, HER4)

Selectivity arises from structural variations in kinase domains:

  • HER2-specific flexibility: A unique glycine-rich loop (residues 798–805) following α-helix C increases active-site plasticity. Inhibitor II exploits this by forming hydrophobic contacts with Val734/Leu852, achieving 38 nM potency [5].
  • Gatekeeper residues: HER2 (Thr798) and EGFR (Thr790) accommodate bulky inhibitor substituents, whereas HER4 (Met801) reduces steric hindrance (HER4 IC₅₀ = 1.91 μM) [5] [10].
  • Dimer interface differences: Inhibitor II disrupts asymmetric kinase dimers critical for HER2 activation. The C-lobe/N-lobe interaction (activator/receiver) is destabilized, particularly in HER2-EGFR heterodimers [5].

Table 2: Inhibitor II Selectivity Profile Across ErbB Isoforms

ReceptorKey Structural DeterminantIC₅₀ (μM)Inhibition Mechanism
EGFR (HER1)Cys797, Thr790, Leu7180.017Covalent modification of Cys797
HER2 (ErbB-2)Gly-rich loop, Cys805, Thr7980.08Stabilization of inactive monomer
HER4 (ErbB-4)Met801, Leu7961.91Reversible ATP competition
HER3 (ErbB-3)Impaired catalytic residues>10Minimal inhibition (pseudokinase)

Impact on Downstream Signaling Cascades

Inhibitor II induces multipathway suppression by blocking ErbB phosphorylation sites required for adaptor docking:

  • PI3K/AKT pathway: HER2-HER3 heterodimer disruption prevents p85 recruitment to HER3’s six pY-docking sites. In TNBC models, this reduces phospho-AKT by >80% within 6 hours [7].
  • RAS/ERK pathway: Inhibitor II blocks Shc-Grb2-SOS complex formation at EGFR pY1068/pY1086, decreasing GTP-RAS and phospho-ERK by 60–75% in NSCLC lines [3] [7].
  • Compensatory STAT activation: Chronic inhibition (>72h) upregulates IL-6/JAK/STAT signaling in resistant cells, maintaining survivin expression despite ERB blockade [7].

Pathway crosstalk modulates outcomes:

"Inhibitor II-treated cells exhibit paradoxical STAT3 hyperactivation when PI3K/AKT is suppressed, suggesting feedback-driven resistance" [7].

Table 3: Downstream Pathway Modulation by Inhibitor II

PathwayKey Inhibited NodeMax SuppressionResistance Mechanism
PI3K/AKTHER3-pY1289 → p85>80% at 100 nMPTEN loss, IRS1 upregulation
RAS/ERKShc-EGFR pY1068 → SOS75% at 250 nMKRAS amplification
JAK/STATIndirect via cytokine inductionEarly enhancementIL-6 autocrine loop
PLCγ/PKCPLCγ binding to pY99240–60%PKCε overexpression

Concluding RemarksEGFR/ErbB-2/ErbB-4 Inhibitor II exemplifies rational targeting of the ErbB network through integrated allosteric and ATP-competitive mechanisms. Its isoform selectivity arises from precise structural exploitation of kinase domain variations, while downstream effects reveal both pathway suppression and adaptive resistance signatures. These insights guide combinatorial approaches to overcome signaling plasticity in ErbB-driven cancers.

Properties

CAS Number

944341-54-2

Product Name

EGFR/ErbB-2/ErbB-4 Inhibitor II

IUPAC Name

4-N-(3-chloro-4-phenylmethoxyphenyl)-5-(2-morpholin-4-ylethoxyiminomethyl)pyrimidine-4,6-diamine;hydrochloride

Molecular Formula

C24H28Cl2N6O3

Molecular Weight

519.4 g/mol

InChI

InChI=1S/C24H27ClN6O3.ClH/c25-21-14-19(6-7-22(21)33-16-18-4-2-1-3-5-18)30-24-20(23(26)27-17-28-24)15-29-34-13-10-31-8-11-32-12-9-31;/h1-7,14-15,17H,8-13,16H2,(H3,26,27,28,30);1H

InChI Key

ZXKZRKQMKNRZNN-UHFFFAOYSA-N

SMILES

C1COCCN1CCON=CC2=C(N=CN=C2NC3=CC(=C(C=C3)OCC4=CC=CC=C4)Cl)N.Cl

Canonical SMILES

C1COCCN1CCON=CC2=C(N=CN=C2NC3=CC(=C(C=C3)OCC4=CC=CC=C4)Cl)N.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.